Cas no 54063-53-5 (propafenone hydrochloride)

propafenone hydrochloride structure
Nome del prodotto:propafenone hydrochloride
propafenone hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- propafenone hydrochloride
- Propafenone
- 5-OH-Propafenone-D5
- PROPAFENONE HCL USP
- WZ-884-642
- WZ-884-643
- 1-[2-(2-hydroxy-3-propylamino-propoxy)phenyl]-3-phenyl-propan-1-one
- Tox21_110228_1
- BPBio1_000437
- 9083-41-4
- 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one
- Rythmol
- HMS2089E09
- 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
- 68IQX3T69U
- NCGC00015819-04
- Spectrum4_000209
- KBioGR_000817
- 1-[2-(2-Hydroxy-3-propylamino-propoxy)-phenyl]-3-phenyl-propan-1-one
- HMS1791J07
- IDI1_000906
- PROPAFENONE [MI]
- NCGC00015819-11
- Rhytmol
- PROPAFENONE [VANDF]
- Propafenona (INN-Spanish)
- s2500
- HMS1989J07
- CCG-205001
- Q662511
- Propafenona [INN-Spanish]
- s5789
- 1-(2-[2-Hydroxy-3-(propylamino)propoxy]phenyl)-3-phenyl-1-propanone #
- Prestwick3_000499
- UNII-68IQX3T69U
- NCGC00089784-02
- DB01182
- BSPBio_003470
- AB00053687-14
- PROPAFENONE [INN]
- NCGC00015819-05
- BSPBio_000397
- CS-0009325
- BRD-A26334849-003-16-7
- HSDB 7929
- EN300-58332
- HMS3402J07
- NINDS_000906
- D08435
- 1-{2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one
- 1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenyl-
- CHEBI:63619
- CHEMBL631
- CAS-54063-53-5
- NCGC00089784-04
- Spectrum5_001271
- HMS3656O08
- Prestwick2_000499
- Spectrum3_001905
- HMS3259O16
- SCHEMBL27865
- SPBio_002318
- PROPAFENONE [WHO-DD]
- HY-B0432
- Lopac0_000919
- 1-[2-(2-hydroxy-3-propylaminopropoxy)phenyl]-3-phenylpropan-1-one
- Propafenona
- EINECS 258-955-6
- NCGC00015819-08
- BSPBio_001465
- Propafenonum [INN-Latin]
- 2'-[2-Hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone
- (R)-SA-79
- C07381
- DTXCID7025184
- DTXSID9045184
- 1-(2-(2-Hydroxy-3-propylaminopropoxy)phenyl)-3-phenylpropan-1-one
- 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenyl-1-propanone
- DivK1c_000906
- KBio2_004660
- NCGC00015819-10
- C01BC03
- NS00010400
- SPBio_001605
- AB00053687
- Propafenon Hexal
- NCGC00015819-06
- Propafenone [INN:BAN]
- 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-propan-1-one
- GNF-Pf-4594
- BRD-A26334849-001-02-1
- KBio1_000906
- Spectrum_001612
- 1-[2-[2-oxo-3-(propylamino)propoxy]phenyl]-3-phenyl-propan-1-one
- phenyl)-3-phenylpropan-1-one
- SDCCGSBI-0050894.P004
- BRD-A26334849-003-05-0
- AB00053687_15
- BCBcMAP01_000079
- Propafenonum
- SCHEMBL16730120
- Tox21_110228
- KBio3_002974
- 2-(2'-hydroxy-3'-propylaminopropoxy)-omega-phenylpropiophenone
- KBio2_007228
- Prestwick1_000499
- NCGC00015819-07
- KBio2_002092
- 1-(2-(2-hydroxy-3-(propylamino)propoxy)
- KBioSS_002092
- Propafenone (INN)
- BDBM50067133
- FT-0674053
- (+/-)-2'-(2-hydroxy-3-propylaminopropoxy)-3-phenylpropiophenone
- 1-[2-(2-Hydroxy-3-propylamino-propoxy)-phenyl]-3-phenyl-propan-1-one (propafenone)
- FT-0645120
- PROPAFENONE [INCI]
- AKOS022106720
- NCGC00089784-03
- 54063-53-5
- SW196964-3
- Propafenonum (INN-Latin)
- FT-0674052
- AB00053687_16
- A829936
- Prestwick0_000499
- Spectrum2_001603
- SBI-0050894.P003
- 1-Propanone, 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-
- NC00582
- NCGC00015819-15
- FT-0630665
- Propafenon hexal (TN)
- NCGC00015819-24
- AKOS000276940
- NCGC00089784-05
- GTPL2561
- BRD-A26334849-003-23-3
- (S)-SA-79
- BRD-A26334849-001-06-2
- STL284627
- G78087
-
- MDL: MFCD00216020
- Inchi: 1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
- Chiave InChI: JWHAUXFOSRPERK-UHFFFAOYSA-N
- Sorrisi: CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Proprietà calcolate
- Massa esatta: 341.19900
- Massa monoisotopica: 341.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 11
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 58.6A^2
Proprietà sperimentali
- Colore/forma: Solid
- Densità: No date available
- Punto di fusione: No date available
- Punto di ebollizione: No date available
- Punto di infiammabilità: No date available
- Indice di rifrazione: n20/D 1.45
- PSA: 58.56000
- LogP: 3.63230
- Pressione di vapore: No date available
propafenone hydrochloride Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: 46-22
- Istruzioni di sicurezza: 53-36/37/39-45
- RTECS:UH2833000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S53-S36/37/39-S45
- Frasi di rischio:R46
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
propafenone hydrochloride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P767403-1g |
Propafenone |
54063-53-5 | 1g |
$ 98.00 | 2023-09-06 | ||
TRC | P767403-1000mg |
Propafenone |
54063-53-5 | 1g |
$ 85.00 | 2023-02-01 | ||
Enamine | EN300-58332-1.0g |
1-{2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one |
54063-53-5 | 1g |
$26.0 | 2023-05-25 | ||
FUJIFILM | 515-46901-1g |
Propafenone Hydrochloride |
54063-53-5 | 1g |
JPY 7,900 | 2021-12-01 | ||
S e l l e c k ZHONG GUO | S5789-5mg |
Propafenone |
54063-53-5 | 99.90% | 5mg |
¥794.58 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0866-100 mg |
Propafenone |
54063-53-5 | 99.69% | 100MG |
¥1383.00 | 2022-04-26 | |
Enamine | EN300-58332-0.1g |
1-{2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one |
54063-53-5 | 0.1g |
$23.0 | 2023-05-25 | ||
Enamine | EN300-58332-10.0g |
1-{2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one |
54063-53-5 | 10g |
$84.0 | 2023-05-25 | ||
Enamine | EN300-58332-2.5g |
1-{2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one |
54063-53-5 | 2.5g |
$27.0 | 2023-05-25 | ||
TRC | P767403-5g |
Propafenone |
54063-53-5 | 5g |
$161.00 | 2023-05-17 |
propafenone hydrochloride Letteratura correlata
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Tobias Linder,Harald Bernsteiner,Priyanka Saxena,Florian Bauer,Thomas Erker,Eugen Timin,Steffen Hering,Anna Stary-Weinzinger Med. Chem. Commun. 2016 7 512
-
Ning An,Lijuan Wang,Jingjing Zhao,Lili Lv,Ning Wang,Huaizhong Guo Anal. Methods 2016 8 1127
-
Sumit Kumar,Raju Gajjela,Hemantha Kumar,Ruba A. Arulraj,Srinath Subramaniam,Thirumurugan Kothandaramachandran,Sai Sudhir V,Siddheshwar Kisan Chauthe,Anuradha Gupta,Arvind Mathur,Amrita Roy,Muralidhararao Bagadi,Janet Caceres-Cortes Anal. Methods 2023 15 1470
-
Xue Ren,Man He,Beibei Chen,Bin Hu Anal. Methods 2020 12 141
54063-53-5 (propafenone hydrochloride) Prodotti correlati
- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)
- 107381-32-8((S)-Propafenone)
- 63148-67-4(Polysulfide rubber)
- 88308-22-9((2E)-Dehydro Propafenone)
- 1346602-27-4(Propafenone Dimer Impurity-d10)
- 1346603-80-2(Propafenone Dimer Impurity(Mixture of diastereomers))
- 487-26-3(Flavanone)
- 86384-10-3(5-Hydroxy propafenone hydrochloride)
- 86383-21-3(N-Depropyl propafenone oxalate salt)
- 1261676-86-1(1-(Difluoromethyl)naphthalene-6-methanol)
Fornitori consigliati
atkchemica
(CAS:54063-53-5)propafenone hydrochloride

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:54063-53-5)propafenone hydrochloride

Purezza:99%
Quantità:5g
Prezzo ($):247.0